Spiromesifen dimethyl pentoic acid ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiromesifen dimethyl pentoic acid ester is a chemical compound widely used in agricultural and pest control applications. It is known for its effectiveness as a lipid synthesis inhibitor, targeting various pests such as mites and whiteflies. The compound’s molecular formula is C24H32O4, and it has a molecular weight of 384.509 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiromesifen dimethyl pentoic acid ester involves several steps, starting with the preparation of the core spiromesifen structure. The key steps include:
Formation of the spirocyclic core: This involves the reaction of a ketone with a suitable spirocyclic precursor under acidic conditions.
Esterification: The resulting spirocyclic intermediate is then esterified with dimethyl pentoic acid under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactions. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. The final product is purified using techniques like crystallization and chromatography to ensure its suitability for agricultural use .
Chemical Reactions Analysis
Types of Reactions
Spiromesifen dimethyl pentoic acid ester undergoes various chemical reactions, including:
Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group in the spirocyclic core to an alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Hydrolysis: Carboxylic acid and alcohol.
Oxidation: Various oxidized derivatives of the spirocyclic core.
Reduction: Alcohol derivatives of the spirocyclic core.
Scientific Research Applications
Spiromesifen dimethyl pentoic acid ester has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying esterification and spirocyclic chemistry.
Biology: Investigated for its effects on lipid metabolism in various organisms.
Medicine: Explored for potential therapeutic applications due to its lipid synthesis inhibition properties.
Industry: Widely used in agriculture for pest control, particularly against mites and whiteflies.
Mechanism of Action
Spiromesifen dimethyl pentoic acid ester exerts its effects by inhibiting lipid synthesis in target organisms. The compound specifically targets the acetyl-CoA carboxylase enzyme, which is crucial for fatty acid synthesis. By inhibiting this enzyme, spiromesifen disrupts the production of essential lipids, leading to the death of the target pests .
Comparison with Similar Compounds
Similar Compounds
Spirotetramat: Another lipid synthesis inhibitor with a similar mode of action.
Spiromesifen-enol: A metabolite of spiromesifen with similar biological activity.
Uniqueness
Spiromesifen dimethyl pentoic acid ester is unique due to its high specificity for lipid synthesis inhibition and its effectiveness against a broad range of pests. Its stability and low toxicity to non-target organisms make it a preferred choice in integrated pest management strategies .
Properties
Molecular Formula |
C24H32O4 |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
[2-oxo-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-4-yl] 3,3-dimethylpentanoate |
InChI |
InChI=1S/C24H32O4/c1-7-23(5,6)14-18(25)27-21-20(19-16(3)12-15(2)13-17(19)4)22(26)28-24(21)10-8-9-11-24/h12-13H,7-11,14H2,1-6H3 |
InChI Key |
CTKKCSQOFWHZSD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)CC(=O)OC1=C(C(=O)OC12CCCC2)C3=C(C=C(C=C3C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.